A Comprehensive Technical Guide to (2-Carbamoyl-phenylsulfanyl)acetic Acid: Structural Characterization, Synthesis, and Applications
A Comprehensive Technical Guide to (2-Carbamoyl-phenylsulfanyl)acetic Acid: Structural Characterization, Synthesis, and Applications
Executive Summary
(2-Carbamoyl-phenylsulfanyl)acetic acid (CAS: 90564-09-3), also known as 2-(carboxymethylthio)benzamide, is a bifunctional aromatic thioether. It serves as a critical intermediate in organic synthesis, particularly in the development of biologically active heterocycles such as thioaurones, benzothiazines, and modified peptides[1]. This guide provides a rigorous examination of its physiochemical properties, mechanistic synthesis, and downstream applications, designed for researchers and drug development professionals.
Molecular Architecture and Physiochemical Profiling
Chemical Identity and Structural Logic
The molecule features a central benzene ring substituted at the ortho positions (1,2-disubstitution).
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Position 1: A carboxymethylthio group (-S-CH 2 -COOH). The thioether linkage provides conformational flexibility, while the terminal carboxylic acid acts as a versatile handle for esterification, amidation, or metal chelation.
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Position 2: A carbamoyl group (-CONH 2 ). This primary amide can participate in extensive hydrogen bonding networks and serves as an intramolecular nucleophile in cyclization reactions.
Physiochemical Properties
All quantitative data regarding the physical and chemical profile of the compound is summarized below for rapid comparative analysis[2].
| Property | Value / Description |
| IUPAC Name | 2-(2-carbamoylphenylsulfanyl)acetic acid |
| CAS Registry Number | 90564-09-3 |
| Molecular Formula | C 9 H 9 NO 3 S |
| Molecular Weight | 211.24 g/mol |
| Canonical SMILES | O=C(N)c1ccccc1SCC(=O)O |
| Melting Point | 207 °C |
| Boiling Point | 440.9 ± 30.0 °C (Predicted) |
| Appearance | White to off-white powder |
Synthetic Pathways and Mechanistic Logic
Primary Synthesis Route: Alkylation of 2-Mercaptobenzamide
The most robust and scalable method for synthesizing (2-Carbamoyl-phenylsulfanyl)acetic acid is the nucleophilic substitution (S N 2) of 2-mercaptobenzamide with chloroacetic acid under alkaline conditions[3],[4].
Mechanistic Rationale:
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Deprotonation: The thiol group (-SH) of 2-mercaptobenzamide is significantly more acidic (pK a ~ 6-7) than the amide nitrogen. In the presence of an aqueous base (e.g., NaOH or Na 2 CO 3 ), the thiol is selectively deprotonated to form a highly nucleophilic thiolate anion[3].
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Nucleophilic Attack: The thiolate attacks the electrophilic alpha-carbon of chloroacetic acid, displacing the chloride ion in a classic S N 2 mechanism[4].
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Acidification: The reaction mixture initially yields the highly soluble sodium salt of the carboxylic acid. Subsequent acidification with hydrochloric acid (HCl) protonates the carboxylate, driving the precipitation of the free (2-Carbamoyl-phenylsulfanyl)acetic acid due to its lower solubility in acidic aqueous media[3].
Step-by-Step Experimental Protocol
Note: This protocol is designed as a self-validating system; the final pH-driven precipitation step acts as an intrinsic purity checkpoint, leaving unreacted highly-soluble precursors in the supernatant.
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Preparation of the Thiolate: Dissolve 1.0 equivalent of 2-mercaptobenzamide in an aqueous solution containing 2.2 equivalents of sodium hydroxide (NaOH) at 0–5 °C. The excess base ensures complete deprotonation of both the thiol and the carboxylic acid of the incoming alkylating agent[3].
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Alkylation: Slowly add 1.1 equivalents of chloroacetic acid (dissolved in a minimal amount of water) to the reaction mixture. Maintain the temperature below 10 °C during addition to prevent side reactions, such as the premature hydrolysis of chloroacetic acid[4].
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Reaction Maturation: Heat the mixture to reflux (approx. 100 °C) for 2–4 hours. Monitor the disappearance of the starting material via TLC or HPLC[3].
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Isolation: Cool the reaction mixture to room temperature. Slowly add concentrated HCl dropwise under continuous stirring until the pH reaches 2.0–3.0[3].
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Purification: Collect the resulting white precipitate via vacuum filtration. Wash the filter cake extensively with cold, distilled water to remove residual NaCl and trace unreacted chloroacetic acid. Recrystallize from an ethanol/water gradient if >99% purity is required.
Synthesis Workflow Diagram
Mechanistic workflow for the synthesis of (2-Carbamoyl-phenylsulfanyl)acetic acid via SN2.
Downstream Applications and Synthetic Utility
(2-Carbamoyl-phenylsulfanyl)acetic acid is rarely an end-product; rather, it is a highly versatile building block utilized across multiple domains of drug discovery.
Precursor to Thioaurones and Benzothiophenes
The compound is a direct precursor for the synthesis of complex sulfur-containing heterocycles. As highlighted in recent scaffold-hopping strategies for aurone optimization, replacing the oxygen atom in natural aurones with sulfur yields "thioaurones"[5]. These sulfur analogues exhibit enhanced metabolic stability and potent antimalarial, antimicrobial, and anticancer properties[5].
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Cyclization: (2-Carbamoyl-phenylsulfanyl)acetic acid can undergo intramolecular Friedel-Crafts-type acylation (using SOCl 2 and AlCl 3 ) or base-catalyzed cyclization to form 1-benzothiophen-3(2H)-one derivatives[4].
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Condensation: Subsequent Knoevenagel condensation of the cyclized intermediate with aromatic aldehydes yields the bioactive thioaurone scaffold[3].
Peptide Modification and Drug Conjugation
The bifunctional nature of the molecule allows it to be used as a structural linker in peptide synthesis and cosmetic peptide formulation[1]. The carboxylic acid can be coupled to the N-terminus or lysine side chains of peptides using standard coupling reagents (e.g., HATU, EDC), while the carbamoyl group can participate in hydrogen bonding to stabilize secondary structures or interact with target receptors.
Downstream synthetic utility of (2-Carbamoyl-phenylsulfanyl)acetic acid in drug discovery.
Analytical Validation and Quality Control
To ensure the trustworthiness of the synthesized compound, a multi-tiered analytical validation protocol is required:
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HPLC (High-Performance Liquid Chromatography): Utilized to confirm >99% purity. A standard C18 reverse-phase column with a gradient of water/acetonitrile (containing 0.1% TFA) is recommended. The compound typically absorbs strongly at 254 nm due to the aromatic ring.
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1 H NMR (Proton Nuclear Magnetic Resonance):
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Solvent: DMSO- d6 .
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Key Signals: A singlet integrating to 2 protons around δ 3.8-4.0 ppm confirms the presence of the -S-CH 2
- group. Broad singlets around δ 7.3 and 7.8 ppm correspond to the primary amide (-CONH 2 ) protons. The aromatic protons will appear as a multiplet between δ 7.2-7.7 ppm.
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Mass Spectrometry (LC-MS): Electrospray ionization (ESI) in negative mode is highly effective due to the readily deprotonated carboxylic acid, yielding a prominent [M-H] − peak at m/z 210.
Conclusion
(2-Carbamoyl-phenylsulfanyl)acetic acid is a structurally elegant and synthetically powerful intermediate. By leveraging the differential reactivity of its thiol, amide, and carboxylic acid moieties, chemists can orchestrate precise molecular assemblies. Its role as a gateway to thioaurones and other bioactive heterocycles underscores its critical value in modern medicinal chemistry and scaffold-hopping drug design.
References
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LookChem Chemical Database . "Acetic acid, [[2-(aminocarbonyl)phenyl]thio]- CAS NO.90564-09-3 Product Details". Available at: [Link]
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ScienceMadness Library . "Thioaurones - Synthetic Approaches to (Z)". Available at: [Link]
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La Monica, G., Alamia, F., Bono, A., Lauria, A., & Martorana, A. (2024) . "Scaffold-Hopping Strategies in Aurone Optimization: A Comprehensive Review of Synthetic Procedures and Biological Activities of Nitrogen and Sulfur Analogues." Molecules, 29(12), 2813. Available at:[Link]
